molecular formula C9H10ClF2NO B13522373 1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine

1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine

Cat. No.: B13522373
M. Wt: 221.63 g/mol
InChI Key: LMDDZFNTBACMGT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine is a chemical compound with a unique structure that includes a chloro group, difluoromethoxy group, and a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine typically involves multiple steps. One common method starts with the difluoromethylation of phenols. For instance, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one can be used as a starting material. This compound is reacted with cesium carbonate in dry DMF and deionized water under nitrogen atmosphere. Sodium 2-chloro-2,2-difluoroacetate is then added, and the mixture is heated to 120°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(difluoromethoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(difluoromethoxy)phenyl isocyanate
  • 3-Chloro-4-(difluoromethoxy)phenol
  • N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Uniqueness

Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]-N-methylmethanamine

InChI

InChI=1S/C9H10ClF2NO/c1-13-5-6-2-3-8(7(10)4-6)14-9(11)12/h2-4,9,13H,5H2,1H3

InChI Key

LMDDZFNTBACMGT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)OC(F)F)Cl

Origin of Product

United States

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